REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH:9]=1)[C:7]#N.[H-].C([Al+]CC(C)C)C(C)C.[O:21]1CCCC1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH:9]=1)[CH:7]=[O:21] |f:1.2|
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Name
|
|
Quantity
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25.2 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C#N)C1)I
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Name
|
|
Quantity
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140 mL
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Type
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reactant
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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115 mL
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Type
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reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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stirring overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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left
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Type
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CUSTOM
|
Details
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consumption of starting material so the mixture
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Type
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CUSTOM
|
Details
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was carefully quenched with ethyl acetate and methanol
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Type
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CONCENTRATION
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Details
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After 1.5 hours the solution was concentrated
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Duration
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1.5 h
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Type
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ADDITION
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Details
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then diluted with dichloromethane
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Type
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ADDITION
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Details
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1N Aqueous hydrochloric acid was added
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Type
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CUSTOM
|
Details
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a precipitate formed as the reaction
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Type
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STIRRING
|
Details
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was stirred vigorously for 1 hour
|
Duration
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1 h
|
Type
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FILTRATION
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Details
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The precipitate was filtered off
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Type
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CUSTOM
|
Details
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the filtrate was evaporated
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Type
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CUSTOM
|
Details
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then triturated with dichloromethane and hexanes, which
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Type
|
CUSTOM
|
Details
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to form
|
Type
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FILTRATION
|
Details
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The mixture was filtered
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Type
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CUSTOM
|
Details
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combined precipitates
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Type
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STIRRING
|
Details
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The reaction was stirred vigorously for 1 hour at which point analytical TLC
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Duration
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1 h
|
Type
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EXTRACTION
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Details
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The reaction was extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The mixture was dried over magnesium sulfate
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Type
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FILTRATION
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Details
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then filtered
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Type
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CUSTOM
|
Details
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evaporated
|
Type
|
CUSTOM
|
Details
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purified by silica gel chromatography (0-15% dichloromethane in hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |